Cas no 13648-01-6 (1,10a,12a-trimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol)

1,10a,12a-trimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol structure
13648-01-6 structure
Product Name:1,10a,12a-trimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol
Numero CAS:13648-01-6
MF:C21H29NO2
MW:327.460466146469
CID:1246926
PubChem ID:11954115
Update Time:2025-04-20

1,10a,12a-trimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,10a,12a-trimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol
    • 17-methyl-androst-4-eno[2,3-d]isoxazol-17β-ol
    • UNII-N3747FPO44
    • N3747FPO44
    • 17-Methylandrosta-2,4-dieno[2,3-d]isoxazol-17beta-ol
    • 1H-CYCLOPENTA(7,8)PHENANTHRO(3,2-D)ISOXAZOL-1.BETA.-OL, 2,3,3A.ALPHA.,3B.BETA.,4,5,10,10A,10B.ALPHA.,11,12,12A-DODECAHYDRO-1,10A.BETA.,12A.BETA.-TRIMETHYL-
    • 17-METHYL-ANDROSTA-2,4-DIENO(2,3-D)ISOXAZOL-17-OL, (17.BETA.)-
    • CHEBI:79695
    • 13648-01-6
    • ANDROSTA-2,4-DIENO(2,3-D)ISOXAZOL-17.BETA.-OL, 17-METHYL-
    • NSC 43192
    • Q27148825
    • ANDROSTA-2,4-DIENO(2,3-D)ISOXAZOL-17-OL, 17-METHYL-, (17.BETA.)-
    • 17-Methyl-androsta-2,4-dieno(2,3-d)isoxazol-17-ol, (17beta)-
    • (17beta)-17-methyl-androsta-2,4-dieno(2,3-D)isoxazol-17-ol
    • 1H-CYCLOPENTA(7,8)PHENANTHRO(3,2-D)ISOXAZOL-1-OL, 2,3,3A,3B,4,5,10,10A,10B,11,12,12A-DODECAHYDRO-1,10A,12A-TRIMETHYL-
    • (1S,2R,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol
    • NSC-43192
    • Inchi: 1S/C21H29NO2/c1-19-11-13-12-22-24-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)23/h10,12,15-17,23H,4-9,11H2,1-3H3/t15-,16+,17+,19+,20+,21+/m1/s1
    • Chiave InChI: NYIRPOUXYQWAQW-OBQKJFGGSA-N
    • Sorrisi: O[C@@]1(C)CC[C@H]2[C@@H]3CCC4=CC5=C(C=NO5)C[C@]4(C)[C@H]3CC[C@@]21C

Proprietà calcolate

  • Massa esatta: 327.21997
  • Massa monoisotopica: 327.219829168g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 0
  • Complessità: 588
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 46.3Ų

Proprietà sperimentali

  • PSA: 46.26

1,10a,12a-trimethyl-2,3,3a,3b,4,5,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d][1,2]oxazol-1-ol Letteratura correlata

Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.